N-Boc-DL-phenylalaninol

Overview

Description

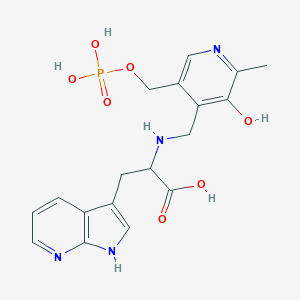

N-Boc-DL-phenylalaninol is a compound with the molecular formula C14H21NO3 and a molar mass of 251.32 . It is used in the synthesis of biochemically active compounds .

Synthesis Analysis

The synthesis of this compound is typically carried out by taking N-Boc-L-phenylalanine as the initial raw material. The process involves esterification, reduction, amino protection, and reaction to obtain N-Boc-L-phenylalaninol . It is also employed in the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties .Molecular Structure Analysis

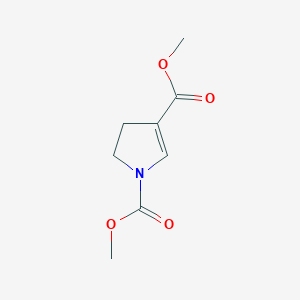

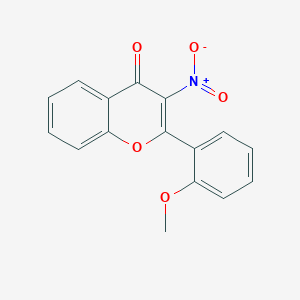

The molecular structure of this compound consists of a phenylalanine molecule with a tert-butoxycarbonyl (Boc) protective group attached to the nitrogen atom .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . This stability makes it a useful protective group in organic synthesis, particularly for amino acids and amines.Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It has a predicted density of 1.085±0.06 g/cm3, a melting point of 85.0 to 90.0 °C, and a predicted boiling point of 410.1±38.0 °C .Scientific Research Applications

Chemical Synthesis and Peptide Modification

N-Boc-DL-phenylalaninol plays a significant role in chemical synthesis and peptide modification. For instance, it is used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, which enables native chemical ligation at phenylalanine, a process crucial for peptide chain elongation and modification (Crich & Banerjee, 2007). It is also involved in reactions under basic conditions where it leads to the formation of oxazolidinone, a significant compound in organic chemistry and drug development (Curran et al., 1994).

Development of Biochemical Tools

This compound is instrumental in creating biochemical tools, such as photoactivatable analogues of phenylalanine, which are vital in studying protein synthesis and enzyme function (Baldini et al., 1988). These tools are essential for advancing our understanding of biological processes at the molecular level.

Material Science and Polymer Chemistry

In material science and polymer chemistry, this compound is used to synthesize methacrylate polymers containing chiral amino acid moieties. These polymers have controlled molecular weight and exhibit pH responsiveness, making them suitable for applications in drug delivery and biomaterials (Kumar et al., 2012).

Radioactive Labeling in Medical Research

This compound is also used in the synthesis of radiolabeled phenylalanine derivatives for peptide synthesis. These derivatives are crucial in medical research for imaging and diagnostic purposes (Wilbur et al., 1993).

Structural Studies of Peptides and Proteins

The compound is integral in the structural analysis of peptides and proteins. For example, it is used in studying the crystal structure of specific peptides, which is key in understanding their biological function and designing new drugs (Bosch et al., 1985).

Synthesis of Pharmaceutical Intermediates

It serves as a building block in the synthesis of pharmaceutical intermediates, like N-BOC d-phenylalanine, which are essential for producing various drugs (Fox et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

N-Boc-DL-phenylalaninol is a derivative of phenylalanine, an essential amino acid. The primary targets of this compound are likely to be the same as those of phenylalanine, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters . .

Mode of Action

It’s known that the boc group in this compound is stable towards most nucleophiles and bases. This stability makes it a useful protective group in organic synthesis, particularly for amino acids and amines.

Biochemical Pathways

As a derivative of phenylalanine, it may influence the same biochemical pathways, including the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine .

Result of Action

It’s used in the synthesis of biochemically active compounds, suggesting it may have a role in the production of other biologically significant molecules.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of biochemically active compounds

Cellular Effects

It is known to be used in proteomics research , which suggests that it may have some influence on cellular processes

Molecular Mechanism

It is known to be used in the synthesis of biochemically active compounds, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Metabolic Pathways

It is known to be used in the synthesis of biochemically active compounds, suggesting that it may be involved in certain metabolic pathways.

properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338006 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145149-48-0 | |

| Record name | N-Boc-DL-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)